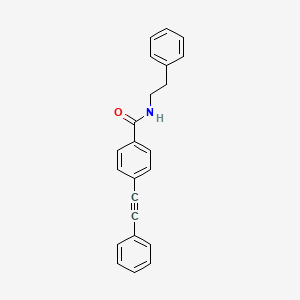![molecular formula C15H11BrN2O5 B3742175 2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B3742175.png)
2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid
概要
説明
2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a brominated aromatic ring, a carbamoyl group, and a nitrobenzoic acid moiety. Its unique chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common approach starts with the bromination of 4-methylphenylamine to introduce the bromine atom. This is followed by the nitration of benzoic acid to form 3-nitrobenzoic acid. The final step involves the coupling of the brominated aromatic amine with the nitrobenzoic acid under carbamoylation conditions, often using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylated derivatives.
科学的研究の応用
2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism by which 2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-Bromo-4-methylbenzoic acid
- 3-Nitro-4-methylbenzoic acid
- 2-Bromo-4-methylphenylamine
Comparison: 2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of chemical transformations and applications, making it a versatile tool in research and industry.
特性
IUPAC Name |
2-[(2-bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c1-8-5-6-11(10(16)7-8)17-14(19)13-9(15(20)21)3-2-4-12(13)18(22)23/h2-7H,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBZCXAKSWONII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B3742095.png)
![N~1~-(3-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3742106.png)
![methyl 2-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3742118.png)
![4-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3742131.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3742137.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3742141.png)

![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3742154.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B3742165.png)

![4-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B3742183.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile](/img/structure/B3742189.png)
![2-(3-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3742203.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B3742208.png)
